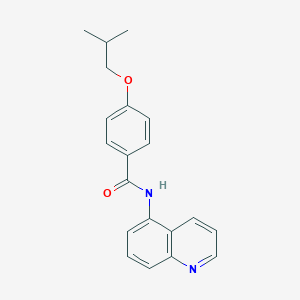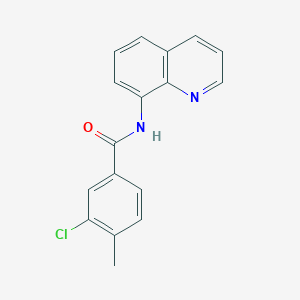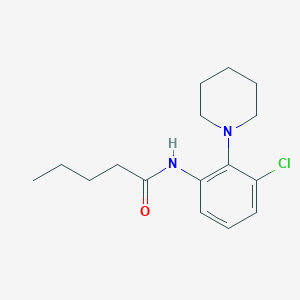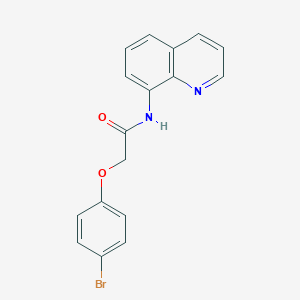![molecular formula C23H17ClN2O5 B244457 5-(3-chlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B244457.png)
5-(3-chlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-chlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide, commonly known as TAK-659, is a small molecule inhibitor that selectively targets the Bruton's tyrosine kinase (BTK). It has been extensively studied for its potential use as a therapeutic agent in the treatment of various autoimmune diseases and cancers.
Mécanisme D'action
TAK-659 selectively targets the 5-(3-chlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide enzyme, which plays a critical role in B-cell receptor signaling. By inhibiting 5-(3-chlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide, TAK-659 prevents the activation of downstream signaling pathways that promote cell proliferation and survival. This results in the inhibition of cancer cell growth and the suppression of the immune response in autoimmune diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is rapidly absorbed and distributed throughout the body, with high concentrations in lymphoid tissues. TAK-659 has also been shown to have a low potential for drug-drug interactions, making it a promising candidate for combination therapy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using TAK-659 in lab experiments include its high selectivity for 5-(3-chlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide, its favorable pharmacokinetic profile, and its low potential for drug-drug interactions. However, its limitations include the need for further optimization to improve its potency and selectivity, as well as the potential for off-target effects.
Orientations Futures
There are several potential future directions for the development of TAK-659 as a therapeutic agent. One direction is the optimization of its potency and selectivity through structure-activity relationship studies. Another direction is the investigation of its potential use in combination therapy with other targeted agents. Additionally, the use of TAK-659 in combination with immunotherapy may enhance its efficacy in the treatment of cancer and autoimmune diseases. Finally, the development of biomarkers to predict response to TAK-659 may help to identify patients who are most likely to benefit from treatment.
Méthodes De Synthèse
The synthesis of TAK-659 involves a series of chemical reactions that result in the formation of the final product. The process starts with the reaction of 3-chloroaniline with 2-furoic acid to form 5-(3-chlorophenyl)-2-furoic acid. This intermediate is then reacted with 5-amino-2-methoxybenzoic acid to form 5-(3-chlorophenyl)-N-(5-(2-methoxyphenyl)-2-furoyl) anthranilic acid. Finally, this compound is treated with thionyl chloride and furfurylamine to yield TAK-659.
Applications De Recherche Scientifique
TAK-659 has been extensively studied for its potential therapeutic applications in various autoimmune diseases and cancers. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models of rheumatoid arthritis, lupus, and multiple sclerosis. TAK-659 has also been studied for its potential use in the treatment of B-cell malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma.
Propriétés
Formule moléculaire |
C23H17ClN2O5 |
|---|---|
Poids moléculaire |
436.8 g/mol |
Nom IUPAC |
5-(3-chlorophenyl)-N-[5-(furan-2-carbonylamino)-2-methoxyphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C23H17ClN2O5/c1-29-19-8-7-16(25-22(27)20-6-3-11-30-20)13-17(19)26-23(28)21-10-9-18(31-21)14-4-2-5-15(24)12-14/h2-13H,1H3,(H,25,27)(H,26,28) |
Clé InChI |
RKLRUYCENAFQRU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)Cl |
SMILES canonique |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide](/img/structure/B244388.png)
![3-chloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244389.png)


![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide](/img/structure/B244393.png)


![N-[5-chloro-2-(4-morpholinyl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B244399.png)